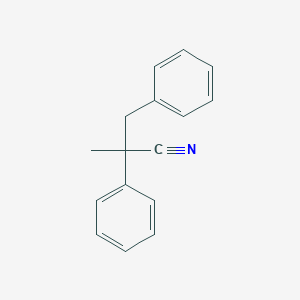
2-Methyl-2,3-diphenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15N. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two phenyl groups and a methyl group substituting the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mecanismo De Acción
Mode of Action
It’s known that nitriles, the class of organic compounds that 2-methyl-2,3-diphenylpropanenitrile belongs to, can undergo various chemical reactions, including hydrolysis, reduction, and addition reactions, which could potentially influence their interactions with biological targets .
Pharmacokinetics
It’s known that the compound has a density of 107 g/cm³ and a boiling point of 3308ºC at 760mmHg . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
As a research compound, its effects are likely dependent on the specific experimental conditions and biological systems used .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by strong oxidizing agents .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-2,3-diphenylpropanenitrile in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well understood. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-diphenylpropanenitrile typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting phenylmagnesium bromide with acetone to form 2-phenyl-2-propanol.
Nitrile Formation: The 2-phenyl-2-propanol is then reacted with a nitrile source, such as cyanogen bromide, to form 2-phenyl-2-propanenitrile.
Substitution Reaction: Finally, the 2-phenyl-2-propanenitrile undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of alternative nitrile sources and catalysts may be explored to improve the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3-diphenylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines using reagents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro derivatives or halogenated compounds.
Aplicaciones Científicas De Investigación
2-Methyl-2,3-diphenylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpropanenitrile: Lacks the additional phenyl and methyl groups, resulting in different reactivity and properties.
2,3-Diphenylpropanenitrile: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Methyl-2,3-diphenylpropanenitrile is unique due to the presence of both phenyl and methyl groups, which confer distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Propiedades
IUPAC Name |
2-methyl-2,3-diphenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16(13-17,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSQCJLUIIUDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
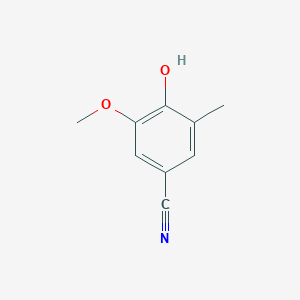
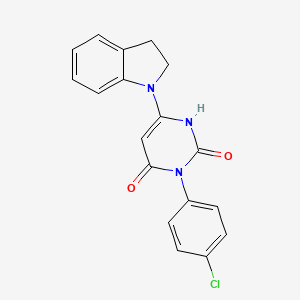
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807466.png)
![ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2807467.png)


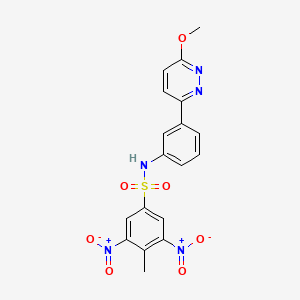


![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)
![4-(benzenesulfonyl)-2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B2807483.png)
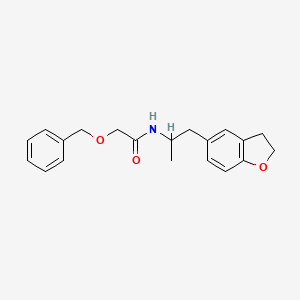

![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)
